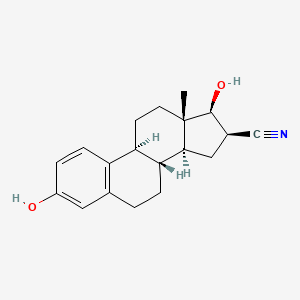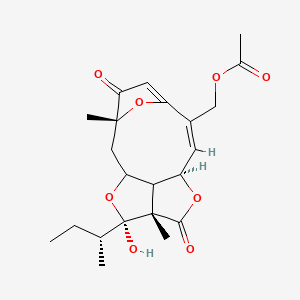
15-acetoxy-eremantholide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Acetoxy-eremantholide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is particularly noted for its anti-inflammatory and cytostatic properties, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-acetoxy-eremantholide B involves several steps, starting from naturally occurring precursors. The key steps include the acetylation of eremantholide B, which is achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of eremantholide B from plant sources, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 15-Acetoxy-eremantholide B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace the acetoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
15-Acetoxy-eremantholide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cell proliferation.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 15-acetoxy-eremantholide B involves the inhibition of the NF-kappa-B signaling pathway. This pathway is crucial for the regulation of immune responses and inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and suppresses the proliferation of immune cells . The compound interacts with molecular targets such as I-kappa-B kinases, preventing the activation of NF-kappa-B and its translocation to the nucleus .
Comparison with Similar Compounds
- 4β,15-Epoxy-miller-9E-enolide
- 15-(Isovaleroyl)-2α-acetoxy-miguanin
- 15-(2-Hydroxy)-isobutyryloxy-micrantholide
Comparison: 15-Acetoxy-eremantholide B is unique among sesquiterpene lactones due to its specific acetoxy group, which enhances its biological activity. Compared to similar compounds, it exhibits a higher potency in inhibiting the NF-kappa-B pathway and greater efficacy in reducing inflammation and cell proliferation .
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1S,3R,7Z,9R,12S,13R)-13-[(2R)-butan-2-yl]-13-hydroxy-3,12-dimethyl-4,11-dioxo-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-dien-7-yl]methyl acetate |
InChI |
InChI=1S/C22H28O8/c1-6-11(2)22(26)21(5)18-15(28-19(21)25)7-13(10-27-12(3)23)14-8-17(24)20(4,29-14)9-16(18)30-22/h7-8,11,15-16,18,26H,6,9-10H2,1-5H3/b13-7-/t11-,15-,16+,18?,20-,21-,22-/m1/s1 |
InChI Key |
UNFGCPCUYMXWDG-MRPVOENGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@]1([C@@]2(C3[C@@H](O1)C[C@@]4(C(=O)C=C(O4)/C(=C\[C@H]3OC2=O)/COC(=O)C)C)C)O |
Canonical SMILES |
CCC(C)C1(C2(C3C(O1)CC4(C(=O)C=C(O4)C(=CC3OC2=O)COC(=O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)
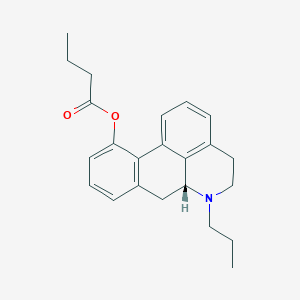
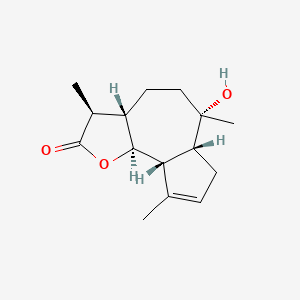
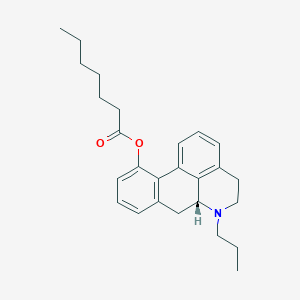
![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
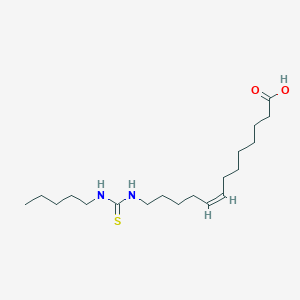
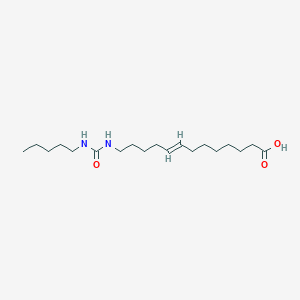
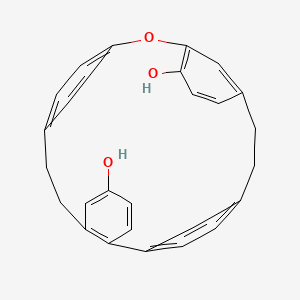
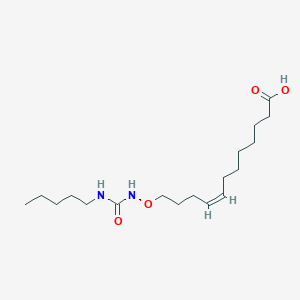

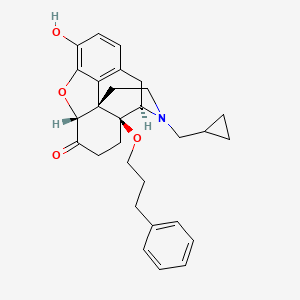
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

